![molecular formula C16H16O5 B14589817 6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid CAS No. 61440-97-9](/img/structure/B14589817.png)
6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of hydroxymethyl and dimethoxy groups attached to a biphenyl core, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the biphenyl core through a Suzuki coupling reaction. This is followed by the introduction of hydroxymethyl and dimethoxy groups via selective functional group transformations. The final step involves the oxidation of the hydroxymethyl group to form the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products:
Oxidation: Formation of 6’-(Carboxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid.
Reduction: Formation of 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The biphenyl core provides a rigid framework that can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
- 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-3-carboxylic acid
- 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-4-carboxylic acid
- 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-5-carboxylic acid
Comparison: While these compounds share a similar biphenyl core and functional groups, the position of the carboxylic acid group can significantly influence their chemical reactivity and biological activity. The unique positioning of the carboxylic acid group in 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid provides distinct steric and electronic properties, making it a valuable compound for specific applications.
Properties
CAS No. |
61440-97-9 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
2-[6-(hydroxymethyl)-2,3-dimethoxyphenyl]benzoic acid |
InChI |
InChI=1S/C16H16O5/c1-20-13-8-7-10(9-17)14(15(13)21-2)11-5-3-4-6-12(11)16(18)19/h3-8,17H,9H2,1-2H3,(H,18,19) |
InChI Key |
ACKVHPWUBJHKSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)C2=CC=CC=C2C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


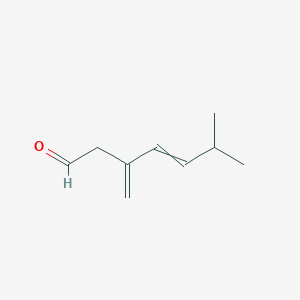
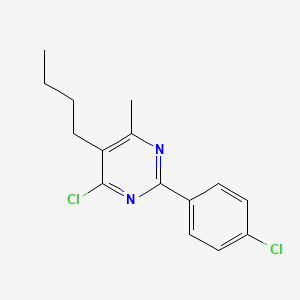
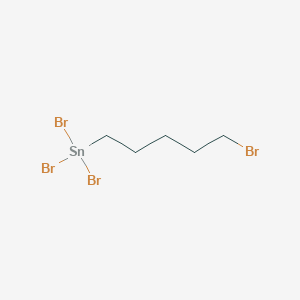
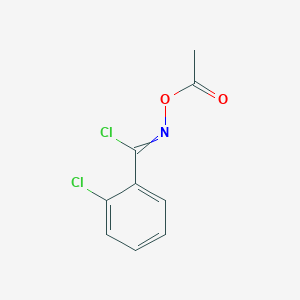
propanedioate](/img/structure/B14589763.png)
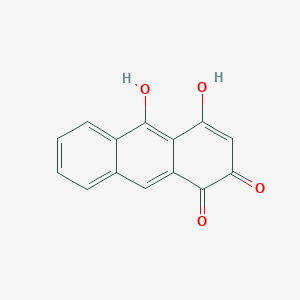
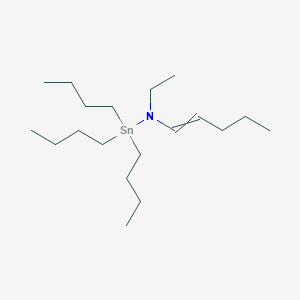
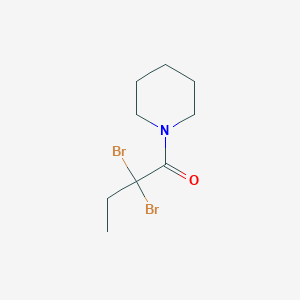
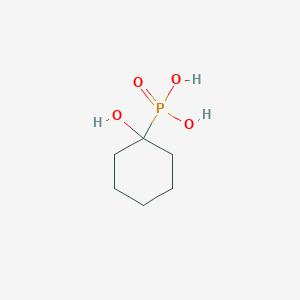
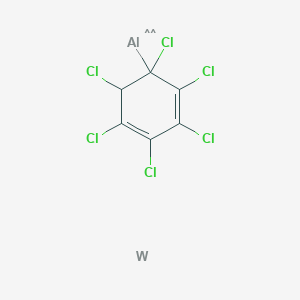
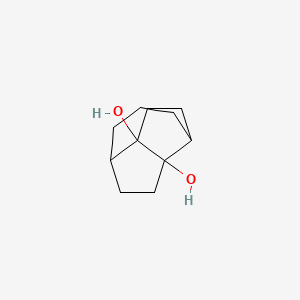
![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
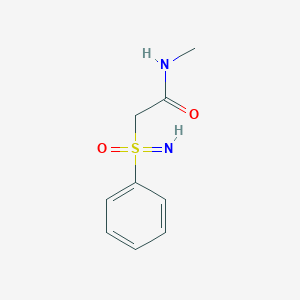
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
